
5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine is a complex organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by its unique structure, which includes a bipyridine core substituted with a methoxy group and a tetrahydropyranyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and tetrahydropyranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds .
Applications De Recherche Scientifique
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bipyridine derivatives such as:
- 4,4’-bipyridine
- 2,2’-bipyridine
- 5,5’-dimethyl-2,2’-bipyridine
Uniqueness
What sets 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable .
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
5-(5-methoxypyridin-3-yl)-2-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C16H19N3O2/c1-20-13-6-12(8-18-9-13)14-10-19-16(7-15(14)17)11-2-4-21-5-3-11/h6-11H,2-5H2,1H3,(H2,17,19) |
Clé InChI |
KXBJOQZGVVNSKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)C3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



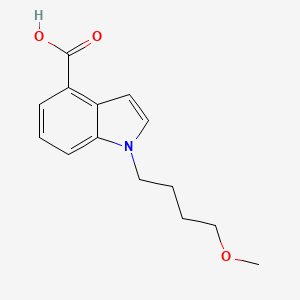
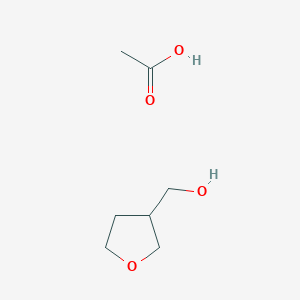
![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)

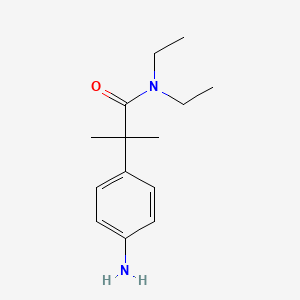

![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
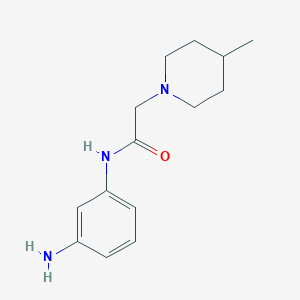
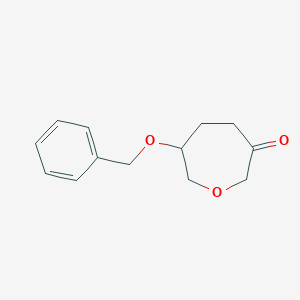
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)

![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
